8-Cyclopentyl-1,3-dimethylxanthine
Overview
Description
8-Cyclopentyl-1,3-dimethylxanthine, also known as 8-Cyclopentyltheophylline, is a chemical compound that acts as a potent and selective antagonist for adenosine receptors, particularly the A1 receptor subtype. It also functions as a non-selective phosphodiesterase inhibitor. This compound has stimulant effects in animals, with slightly higher potency than caffeine .
Mechanism of Action
Target of Action
8-Cyclopentyl-1,3-dimethylxanthine, also known as 8-Cyclopentyltheophylline (8-CPT), is a drug that acts as a potent and selective antagonist for the adenosine receptors . It has some selectivity for the A1 receptor subtype .
Mode of Action
8-CPT interacts with its targets, the adenosine receptors, by acting as an antagonist . This means it binds to these receptors and blocks their activation by adenosine. It has a higher affinity for the A1 receptor subtype, meaning it is more likely to bind to and block these receptors .
Result of Action
By acting as an antagonist at adenosine receptors, 8-CPT can block the effects of adenosine. This has been shown to have stimulant effects in animals, with slightly higher potency than caffeine . .
Biochemical Analysis
Biochemical Properties
8-Cyclopentyl-1,3-dimethylxanthine is a potent, selective A1 adenosine receptor antagonist . It binds to the A1 receptor with a Ki value of 10.9 nM, indicating a high affinity . This interaction with the A1 adenosine receptor is crucial for its biochemical activity.
Cellular Effects
This compound has been shown to inhibit the reversal of long-term potentiation in hippocampal CA1 neurons . This suggests that it can influence cell function by modulating synaptic plasticity, a key process in learning and memory.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the A1 adenosine receptor . By binding to this receptor, it prevents the action of adenosine, a neurotransmitter that has various effects on the nervous system, including inhibitory effects on neurotransmission .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound is stable under desiccating conditions and can be stored for up to 12 months .
Dosage Effects in Animal Models
This compound has been shown to have stimulant effects in animals, with a slightly higher potency than caffeine . Specific dosage effects in animal models have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopentyl-1,3-dimethylxanthine typically involves the alkylation of theophylline derivatives. The process includes the following steps:
Starting Material: Theophylline is used as the starting material.
Alkylation: Theophylline undergoes alkylation with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopentyl-1,3-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated nitrogen atoms.
Substitution Products: Substituted derivatives with new functional groups attached to the nitrogen atoms.
Scientific Research Applications
8-Cyclopentyl-1,3-dimethylxanthine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving adenosine receptor antagonists.
Biology: Employed in research on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in conditions like asthma and cardiovascular diseases.
Industry: Utilized in the development of new pharmacological agents and as a tool in drug discovery.
Comparison with Similar Compounds
8-Chlorotheophylline: Another xanthine derivative with similar adenosine receptor antagonistic properties.
8-Phenyltheophylline: Known for its selective antagonism of adenosine receptors.
1,3-Dipropyl-8-cyclopentylxanthine: A potent and selective antagonist for the A1 adenosine receptor.
Uniqueness: 8-Cyclopentyl-1,3-dimethylxanthine stands out due to its high selectivity for the A1 receptor subtype and its dual role as a phosphodiesterase inhibitor. This unique combination of properties makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHFRLUNIOSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189432 | |
Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35873-49-5 | |
Record name | 8-Cyclopentyltheophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35873-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035873495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-cyclopentyltheophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-CYCLOPENTYLTHEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PWT4CPL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 8-cyclopentyltheophylline (8-CPT)?
A1: 8-CPT acts primarily as a selective antagonist at adenosine A1 receptors (A1ARs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 8-CPT exert its effects at the cellular level?
A2: 8-CPT binds to A1ARs, preventing endogenous adenosine from binding and activating the receptor. This blockade disrupts adenosine's inhibitory effects on various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream consequences of 8-CPT's antagonism of A1ARs?
A3: The downstream effects of 8-CPT are diverse and depend on the specific physiological system involved. Some notable effects include:
- Increased neurotransmitter release: 8-CPT can enhance the release of various neurotransmitters, including glutamate, acetylcholine, and noradrenaline, by blocking the inhibitory influence of adenosine on presynaptic A1ARs. [, , , , , ]
- Modulation of neuronal activity: 8-CPT can increase neuronal excitability and facilitate synaptic transmission in brain regions like the hippocampus and locus coeruleus by blocking A1AR-mediated inhibition. [, , , , ]
- Cardiovascular effects: 8-CPT can modulate heart rate, blood pressure, and coronary blood flow by altering the balance of adenosinergic signaling in the heart and vasculature. [, , , , , ]
- Metabolic effects: 8-CPT can influence thermogenesis, lipolysis, and glucose utilization by modulating adenosine's effects on these metabolic processes. [, ]
Q4: What is the molecular formula and weight of 8-cyclopentyltheophylline?
A4:
Q5: Is there any available spectroscopic data for 8-CPT?
A5: While specific spectroscopic data is not provided in the abstracts, techniques like NMR and Mass spectrometry would be commonly used to confirm its structure and purity.
A5: The provided research focuses primarily on the pharmacological properties of 8-CPT as an adenosine A1 receptor antagonist. There is no information regarding its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry.
Q6: How does the cyclopentyl group at the 8-position of theophylline contribute to the selectivity of 8-CPT for A1ARs?
A6: The cyclopentyl group at the 8-position is crucial for the high affinity and selectivity of 8-CPT for A1ARs compared to A2ARs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This bulky substituent is thought to interact favorably with specific amino acid residues within the binding pocket of the A1AR, resulting in a higher affinity compared to the A2AR.
Q7: Have any other structural modifications to 8-CPT been explored, and how do they affect its activity?
A7: While the provided abstracts primarily focus on 8-CPT, some studies explore closely related analogs. For example, N6-substituted adenosine receptor agonists with potent antinociceptive activity have been synthesized, highlighting the importance of the N6 substituent for activity. []
A7: The provided research primarily focuses on the pharmacological and physiological effects of 8-CPT. Information regarding its stability and formulation, SHE regulations, analytical methods, environmental impact, dissolution and solubility, analytical method validation, and quality control and assurance is not available.
Q8: How is 8-CPT administered in experimental settings?
A8: In the provided studies, 8-CPT is administered through various routes, including:
- Intravenous (i.v.) injection [, ]
- Intraperitoneal (i.p.) injection [, , , , , , , , ]
- Microinjection directly into specific brain regions, such as the basal forebrain [, ]
Q9: Does 8-CPT cross the blood-brain barrier?
A9: Yes, 8-CPT effectively crosses the blood-brain barrier, evidenced by its ability to reverse the effects of centrally acting adenosine agonists after systemic administration. [, , ] One study showed that 8-(p-sulfophenyl)-theophylline, a related compound that doesn't cross the blood-brain barrier, failed to produce similar effects, further supporting the central action of 8-CPT. []
Q10: What in vitro models have been used to study the effects of 8-CPT?
A10: Several in vitro models, including:
- Isolated tissues: Including guinea pig heart, rat locus coeruleus neurons, and rat hippocampal slices, have been used to examine the electrophysiological effects of 8-CPT. [, , , , , , , , , ]
- Cell cultures: Primary cultures of rat hepatocytes and murine cortical cultures have been used to investigate the effects of 8-CPT on cellular signaling pathways and neuronal death. [, , ]
Q11: What in vivo models have been used to study the effects of 8-CPT?
A11: Various in vivo models have been used, including:
- Rodent models of sleep: 8-CPT has been shown to reverse sleep deprivation-induced changes in anesthetic action in rats. [, ]
- Rodent models of pain: 8-CPT can attenuate allodynia induced by spinal nerve ligation in rats. []
- Rodent models of drug addiction: 8-CPT can influence the discriminative-stimulus effects of cocaine and methamphetamine in rats. []
- Rodent models of hypoxia: 8-CPT has been shown to reverse hypoxic synaptic depression in rat hippocampus and modulate hypoxia-induced convulsions in mice. [, , ]
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